Welcome to the BenchChem Online Store!
molecular formula C18H17N3O4 B8471814 1h-Indazole-1-carboxylic acid,5-nitro-3-phenyl-,1,1-dimethylethyl ester

1h-Indazole-1-carboxylic acid,5-nitro-3-phenyl-,1,1-dimethylethyl ester

Cat. No. B8471814
M. Wt: 339.3 g/mol
InChI Key: NAJCRXIRAAIOAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06858638B2

Procedure details

5-Amino-N-tert-butoxycarbonyl-3-phenyl-1H-indazole can be obtained in the following way: 0.12 g of 10% palladium-on-charcoal and 0.68 g of ammonium formate are added to a solution of 0.8 g of N-tert-butoxycarbonyl-5-nitro-3-phenyl-1H-indazole and of 14 ml of methanol. The suspension is maintained with stirring for 18 hours at a temperature in the region of 20° C. 50 ml of distilled water are added to the reaction medium which is extracted with 50 ml and 25 ml of ethyl acetate. The organic phases are pooled, dried over magnesium sulfate, filtered, and concentrated by evaporation under reduced pressure. The residue obtained is purified by chromatography on a silica column with dichloromethane as eluent. 0.6 g of 5-amino-N-tert-butoxycarbonyl-3-phenyl-1H-indazole is thus obtained in the form of an off-white solid melting at 191° C.
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
0.12 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O-])=O.[NH4+].[C:5]([O:9][C:10]([N:12]1[C:20]2[C:15](=[CH:16][C:17]([N+:21]([O-])=O)=[CH:18][CH:19]=2)[C:14]([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)=[N:13]1)=[O:11])([CH3:8])([CH3:7])[CH3:6].CO>[Pd].O>[NH2:21][C:17]1[CH:16]=[C:15]2[C:20](=[CH:19][CH:18]=1)[N:12]([C:10]([O:9][C:5]([CH3:8])([CH3:7])[CH3:6])=[O:11])[N:13]=[C:14]2[C:24]1[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.68 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
0.8 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1N=C(C2=CC(=CC=C12)[N+](=O)[O-])C1=CC=CC=C1
Name
Quantity
14 mL
Type
reactant
Smiles
CO
Name
Quantity
0.12 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
with stirring for 18 hours at a temperature in the region of 20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The suspension is maintained
EXTRACTION
Type
EXTRACTION
Details
is extracted with 50 ml and 25 ml of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
is purified by chromatography on a silica column with dichloromethane as eluent

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC=1C=C2C(=NN(C2=CC1)C(=O)OC(C)(C)C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: CALCULATEDPERCENTYIELD 82.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.